REACTION_CXSMILES
|
[Br:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][Br:7].Cl[C:9]([O:11][CH2:12][CH3:13])=[O:10].[OH-].[Na+].Cl>O>[CH2:12]([O:11][C:9](=[O:10])[N:4]([CH2:5][CH2:6][Br:7])[CH2:3][CH2:2][Br:1])[CH3:13] |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrCCNCCBr
|
Name
|
|
Quantity
|
0.293 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
4.01 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 20 mL of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (gradient of 85:15 to 70:30 heptane/ethyl acetate in 30 min)
|
Duration
|
30 min
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(N(CCBr)CCBr)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.947 mmol | |
AMOUNT: MASS | 287 mg | |
YIELD: PERCENTYIELD | 29.5% | |
YIELD: CALCULATEDPERCENTYIELD | 30.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |